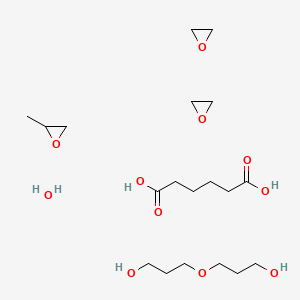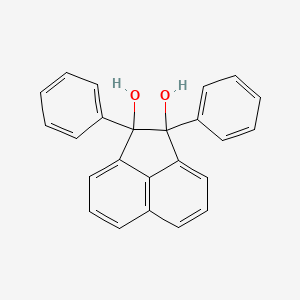
1,2-Diphenyl-1,2-dihydroacenaphthylene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Diphenyl-1,2-dihydroacenaphthylene-1,2-diol is an organic compound with the molecular formula C20H16O2 It is a derivative of acenaphthene, featuring two phenyl groups and two hydroxyl groups attached to the acenaphthene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diphenyl-1,2-dihydroacenaphthylene-1,2-diol typically involves the reduction of acenaphthene derivatives. One common method is the catalytic hydrogenation of 1,2-diphenylacenaphthylene, which can be achieved using palladium on carbon (Pd/C) as a catalyst under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited demand. the general principles of catalytic hydrogenation and reduction reactions can be scaled up for industrial synthesis if required.
化学反応の分析
Types of Reactions
1,2-Diphenyl-1,2-dihydroacenaphthylene-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or quinones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of diketones or quinones.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
1,2-Diphenyl-1,2-dihydroacenaphthylene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
作用機序
The mechanism of action of 1,2-Diphenyl-1,2-dihydroacenaphthylene-1,2-diol involves its interaction with molecular targets through its hydroxyl and phenyl groups. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, depending on the specific context. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with proteins and nucleic acids .
類似化合物との比較
Similar Compounds
1,2-Dihydroacenaphthylene: Lacks the phenyl and hydroxyl groups, making it less reactive in certain chemical reactions.
1,2-Diphenylethane-1,2-diol: Similar structure but lacks the acenaphthene core, leading to different chemical properties and reactivity.
Acenaphthene: The parent compound, which is less functionalized and has different reactivity patterns
Uniqueness
1,2-Diphenyl-1,2-dihydroacenaphthylene-1,2-diol is unique due to its combination of phenyl and hydroxyl groups attached to the acenaphthene core
特性
CAS番号 |
63018-83-7 |
|---|---|
分子式 |
C24H18O2 |
分子量 |
338.4 g/mol |
IUPAC名 |
1,2-diphenylacenaphthylene-1,2-diol |
InChI |
InChI=1S/C24H18O2/c25-23(18-11-3-1-4-12-18)20-15-7-9-17-10-8-16-21(22(17)20)24(23,26)19-13-5-2-6-14-19/h1-16,25-26H |
InChIキー |
OSUQPPLWHLIZIM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC4=C3C(=CC=C4)C2(C5=CC=CC=C5)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


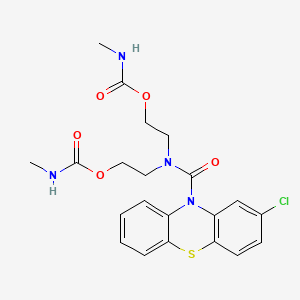
![Tetramethyl bicyclo[3.3.1]nonane-1,2-diylbisboronate](/img/structure/B14494880.png)
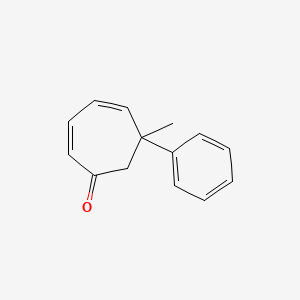

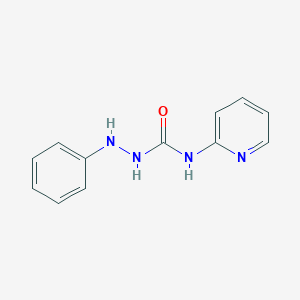
![Piperidine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14494915.png)
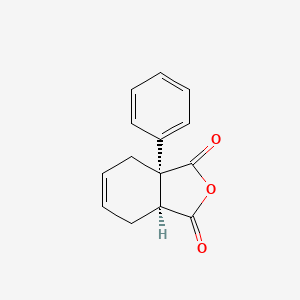
![7-Azido-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14494930.png)
![2-[2-(1,3-Dithian-2-yl)ethyl]-4,5-diphenyl-1,3-dioxolane](/img/structure/B14494939.png)
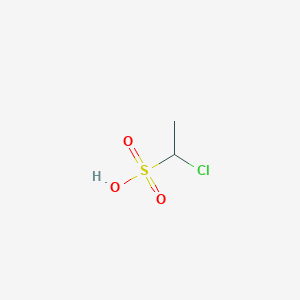
![5-Acetyl-1,3-di-tert-butylbicyclo[2.1.0]pentan-2-one](/img/structure/B14494942.png)
![2-[(2,6-Dichlorophenyl)methylidene]-N-methylhydrazine-1-carboxamide](/img/structure/B14494946.png)
![N-[6-(hydroxymethyl)-2,4,5-trimethoxyoxan-3-yl]acetamide](/img/structure/B14494947.png)
